7-Bromo-2-methyloxazolo[4,5-c]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-2-methyl-[1,3]oxazolo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c1-4-10-6-3-9-2-5(8)7(6)11-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACXEYMKTOJZHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CN=CC(=C2O1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743613 | |
| Record name | 7-Bromo-2-methyl[1,3]oxazolo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116081-17-5 | |
| Record name | 7-Bromo-2-methyl[1,3]oxazolo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Bromo-2-methyloxazolo[4,5-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromo-2-methyloxazolo[4,5-c]pyridine is a heterocyclic organic compound with the chemical formula C₇H₅BrN₂O.[1] As a substituted oxazolopyridine, it belongs to a class of compounds that are of interest in medicinal chemistry due to their structural similarity to purines, which are fundamental components of DNA and RNA. While the broader class of oxazolopyridines and related fused heterocyclic systems have been investigated for various biological activities, specific and detailed technical information regarding this compound, including its synthesis, biological activity, and mechanism of action, is notably scarce in publicly available scientific literature and patent databases. This guide aims to consolidate the available information and highlight the significant knowledge gaps that present opportunities for future research.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is primarily sourced from chemical suppliers and databases.
| Property | Value | Reference |
| CAS Number | 116081-17-5 | [1] |
| Molecular Formula | C₇H₅BrN₂O | [1] |
| Molecular Weight | 213.03 g/mol | [1] |
| IUPAC Name | 7-bromo-2-methyl-[1][2]oxazolo[4,5-c]pyridine | |
| SMILES | CC1=NC2=C(O1)C(Br)=CN=C2 | [1] |
| Physical Form | Solid | |
| Purity | ≥97% (as offered by suppliers) | [1] |
| Storage | Store at room temperature | [1] |
| Topological Polar Surface Area (TPSA) | 38.92 Ų | [1] |
| logP | 2.29 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 0 | [1] |
Synthesis and Experimental Protocols
A potential, though unverified, synthetic approach can be conceptualized based on general principles of heterocyclic chemistry. The logical workflow for such a synthesis is depicted in the diagram below.
Caption: A conceptual workflow for the synthesis of this compound.
Important Note: This diagram represents a hypothetical synthetic route. The actual experimental conditions, reagents, and yields would require significant investigation and optimization in a laboratory setting.
Biological Activity and Potential Applications
There is a significant lack of published data on the biological activity of this compound. While related fused pyridine heterocyclic systems, such as imidazo[4,5-b]pyridines and pyrazolopyridines, have been explored for a wide range of therapeutic applications including as kinase inhibitors and antimicrobial agents, no such studies have been specifically reported for this compound.
The structural features of this compound, namely the fused oxazolopyridine core and the presence of a bromine atom, suggest that it could be a scaffold of interest for drug discovery. The bromine atom, for instance, can serve as a handle for further chemical modifications through cross-coupling reactions to generate a library of analogues for biological screening.
The logical relationship for exploring the potential of this compound in a drug discovery context is outlined below.
References
The Elucidation of 7-Bromo-2-methyloxazolo[4,5-c]pyridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-2-methyloxazolo[4,5-c]pyridine is a heterocyclic compound of interest within the fields of medicinal chemistry and materials science. Its structural elucidation is fundamental to understanding its chemical properties, reactivity, and potential biological activity. This technical guide provides a summary of the available data for this compound, outlines a general approach to its structural characterization, and presents a plausible synthetic pathway.
Molecular Structure and Properties
Based on available chemical database information, the fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₇H₅BrN₂O | ChemScene[1] |
| Molecular Weight | 213.03 g/mol | ChemScene[1] |
| CAS Number | 116081-17-5 | ChemScene[1] |
| Canonical SMILES | CC1=NC2=C(O1)C(=CN=C2)Br | PubChem[2] |
| Purity | ≥97% (Commercially available) | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 38.92 Ų | ChemScene[1] |
| Predicted logP | 2.29372 | ChemScene[1] |
Spectroscopic Data for Structure Confirmation
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule. The predicted monoisotopic mass and various adducts for this compound are presented below. The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.
| Adduct | Predicted m/z |
| [M+H]⁺ | 212.96581 |
| [M+Na]⁺ | 234.94775 |
| [M-H]⁻ | 210.95125 |
| [M]⁺ | 211.95798 |
| [M]⁻ | 211.95908 |
| (Data sourced from PubChem predictions)[2] |
Experimental Protocols
Due to the absence of a specific published synthesis for this compound, a general protocol is proposed based on the known synthesis of a structural isomer, 6-Bromo-2-methyloxazolo[4,5-b]pyridine. This should be considered a theoretical approach requiring experimental validation.
Proposed Synthesis of this compound
This proposed synthesis involves the cyclization of an appropriate aminopyridine precursor.
Materials:
-
4-Amino-5-bromo-pyridin-3-ol (Precursor - requires synthesis)
-
Triethyl orthoacetate
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Ethyl acetate
-
Water (deionized)
-
Magnesium sulfate (anhydrous)
-
Ethanol
Procedure:
-
A solution of 4-amino-5-bromo-pyridin-3-ol and a catalytic amount of p-toluenesulfonic acid monohydrate in triethyl orthoacetate is stirred at 130°C for 1 hour.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate.
-
The organic solution is washed sequentially with water.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by crystallization from ethanol to yield this compound.
Visualizing the Elucidation and Synthesis Workflow
The logical flow for the synthesis and structural confirmation of this compound can be visualized as follows.
Caption: Proposed synthesis and structure elucidation workflow.
Signaling Pathways and Biological Activity
Currently, there is no publicly available information regarding the specific signaling pathways modulated by this compound or its detailed biological activities. Research in this area would be necessary to determine its potential as a pharmacologically active agent.
Conclusion
The structural elucidation of this compound relies on a combination of synthetic chemistry and analytical techniques. While foundational data is available, a comprehensive understanding requires the generation and publication of detailed experimental spectroscopic data. The proposed synthetic route offers a starting point for obtaining this compound for further study. Future research into its biological effects is warranted to explore its potential in drug discovery and development.
References
physical and chemical properties of 7-Bromo-2-methyloxazolo[4,5-c]pyridine
An In-depth Technical Guide on the Core Physical and Chemical Properties of 7-Bromo-2-methyloxazolo[4,5-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic compound belonging to the family of oxazolopyridines. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The strategic placement of a bromine atom offers a versatile handle for further chemical modifications, making it a valuable intermediate in the synthesis of complex molecular architectures for drug discovery and materials science. This document provides a comprehensive overview of its known physical and chemical properties, experimental protocols for related compounds, and an exploration of its potential reactivity and biological significance.
Physical and Chemical Properties
The following tables summarize the key . Where experimental data for the specific compound is unavailable, predicted data or data from closely related isomers are provided for estimation purposes and are noted accordingly.
General and Structural Information
| Property | Value | Source |
| CAS Number | 116081-17-5 | [1] |
| Molecular Formula | C₇H₅BrN₂O | [1] |
| Molecular Weight | 213.03 g/mol | [1] |
| Monoisotopic Mass | 211.95853 Da | [2] |
| SMILES | CC1=NC2=CN=CC(=C2O1)Br | [2][3] |
| InChIKey | LACXEYMKTOJZHX-UHFFFAOYSA-N | [2] |
Computed Physicochemical Properties
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 38.92 Ų | [1] |
| LogP (predicted) | 2.29372 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 0 | [1] |
| Boiling Point (predicted for isomer) | 278.538 ± 20.00 °C (at 760 Torr) | [4] |
| Density (predicted for isomer) | 1.701 ± 0.06 g/cm³ (at 25 °C) | [4] |
| pKa (predicted for isomer) | 2.128 ± 0.50 | [4] |
Predicted Mass Spectrometry Data
Predicted Collision Cross Section (CCS) values provide information on the molecule's size and shape in the gas phase.
| Adduct | m/z | Predicted CCS (Ų) | Source |
| [M+H]⁺ | 212.96581 | 132.6 | [2] |
| [M+Na]⁺ | 234.94775 | 148.2 | [2] |
| [M-H]⁻ | 210.95125 | 139.1 | [2] |
| [M+K]⁺ | 250.92169 | 138.9 | [2] |
Experimental Protocols
While a specific, published synthesis protocol for this compound was not identified, the synthesis of a closely related isomer, 6-Bromo-2-methyloxazolo[4,5-b]pyridine, provides a viable and illustrative synthetic route.[5] Analytical methods are based on standard techniques reported for similar heterocyclic structures.[6][7]
Synthesis of 6-Bromo-2-methyloxazolo[4,5-b]pyridine (Representative Protocol)
This protocol describes the cyclization of an aminopyridine to form the oxazole ring.[5]
Materials:
-
2-amino-6-bromo-3-hydroxy-pyridine
-
Triethyl orthoacetate
-
p-toluenesulfonic acid monohydrate
-
Ethyl acetate
-
Water
-
Magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
-
A solution of 2-amino-6-bromo-3-hydroxy-pyridine (20 g, 106 mmol) and p-toluenesulfonic acid monohydrate (0.05 g) in triethyl orthoacetate (22 ml) is prepared in a suitable reaction vessel.[5]
-
The mixture is stirred at 130°C for 1 hour.[5]
-
After cooling to room temperature, the reaction solution is diluted with ethyl acetate (150 ml).[5]
-
The organic solution is extracted with water (3 x 150 ml).[5]
-
The combined organic phases are dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.[5]
-
The crude product is purified by crystallization from ethanol to afford the title compound.[5]
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra would be acquired on a 300 or 400 MHz spectrometer.[7]
-
Samples would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[7][8]
-
Chemical shifts (δ) would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard.[7]
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS) would be performed using an ESI-TOF (Electrospray Ionization-Time of Flight) instrument to confirm the elemental composition.[6][7]
-
The sample would be infused into the mass spectrometer, and data collected in positive or negative ion mode to observe adducts such as [M+H]⁺ or [M-H]⁻.[9]
Chemical Reactivity and Potential Applications
Reactivity
The chemical reactivity of this compound is largely dictated by the pyridine ring and the bromine substituent.
-
Cross-Coupling Reactions: The bromine atom at the 7-position is a prime site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Stille couplings.[6][10] These reactions allow for the introduction of a wide variety of substituents (e.g., aryl, vinyl, alkyl groups), enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.
-
Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the pyridine ring can facilitate SₙAr reactions, although this is generally less common than cross-coupling for aryl bromides.
Potential Biological and Pharmacological Relevance
While the biological activity of this compound itself has not been extensively reported, its core structure is found in compounds with a wide range of biological activities.
-
Antiproliferative and Antiviral Activity: Related imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines have demonstrated antiproliferative effects against various cancer cell lines and selective activity against viruses like the respiratory syncytial virus (RSV).[11][12]
-
Kinase Inhibition: The broader class of fused pyridine heterocycles are known scaffolds for kinase inhibitors, which are crucial in cancer therapy. For instance, thiazolo[5,4-b]pyridine derivatives have been identified as c-KIT inhibitors.[10]
-
Antimicrobial Properties: Various pyridine-containing compounds have been investigated for their antibacterial and antifungal activities.[13]
The oxazolo[4,5-c]pyridine core is therefore a promising scaffold for the development of new therapeutic agents.
Visualizations
Logical Workflow for Synthesis and Analysis
The following diagram illustrates a typical workflow for the synthesis and characterization of a derivative of this compound.
Caption: Workflow for Synthesis, Analysis, and Evaluation.
Conclusion
This compound is a valuable heterocyclic building block with computed physicochemical properties that suggest good drug-like potential. Its key feature is the bromine atom, which serves as a versatile anchor for synthetic diversification through modern cross-coupling methodologies. While direct biological data is sparse, the prevalence of the oxazolopyridine scaffold in bioactive molecules indicates that derivatives of this compound are promising candidates for screening in drug discovery programs, particularly in oncology, virology, and microbiology. The provided protocols and data serve as a foundational guide for researchers aiming to explore the chemistry and therapeutic potential of this compound and its analogues.
References
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - 7-bromo-2-methyl-[1,3]oxazolo[4,5-c]pyridine (C7H5BrN2O) [pubchemlite.lcsb.uni.lu]
- 3. This compound|CAS 116081-17-5|TCIJT|製品詳細 [tci-chemical-trading.com]
- 4. 7-bromo-2-methyl-[1,3]oxazolo[5,4-b]pyridine CAS#: 1782804-48-1 [chemicalbook.com]
- 5. 6-BROMO-2-METHYLOXAZOLO[4,5-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. (E)-4-(2-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline [mdpi.com]
- 7. 7-Bromo-[1,2,5]selenadiazolo[3,4-d]pyridazin-4(5H)-one [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Navigating the Synthesis and Handling of 7-Bromo-2-methyloxazolo[4,5-c]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and potential synthetic methodologies related to 7-Bromo-2-methyloxazolo[4,5-c]pyridine. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide amalgamates data from structurally similar molecules to provide a robust framework for its safe utilization in a laboratory setting. Researchers are advised to treat this compound with the care required for novel chemical entities and to perform a thorough risk assessment before use.
Compound Identification and Properties
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. A summary of its key identifiers and computed properties is provided below.
| Property | Value |
| CAS Number | 116081-17-5 |
| Molecular Formula | C₇H₅BrN₂O |
| Molecular Weight | 213.03 g/mol |
| Appearance | Light yellow to yellow solid (inferred) |
| Storage Temperature | Room temperature |
Hazard Identification and Classification
While a specific GHS classification for this compound is not available, data from analogous bromo-pyridine derivatives suggest the following potential hazards.
| Hazard Class | GHS Category | Hazard Statement (H-phrase) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Precautionary Statements (P-phrases):
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Safe Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the integrity of the compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound.
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a splash hazard.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). For compounds of unknown toxicity, double gloving with a flexible laminate inner glove is recommended.[1] |
| Body Protection | Flame-resistant laboratory coat. Ensure the coat is fully buttoned.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges should be used. |
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Eyewash and Safety Shower: An operational eyewash station and safety shower must be readily accessible in the immediate work area.
Storage
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is crucial.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Experimental Protocol: Synthesis of a Structurally Related Compound
Reaction: Heck cross-coupling of 4,7-dibromo-[2][3][4]thiadiazolo[3,4-c]pyridine with N,N-diphenyl-4-vinylaniline.[5]
Materials:
-
N,N-diphenyl-4-vinylaniline
-
Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine))
-
Triethylamine (Et₃N)
-
Anhydrous toluene
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4,7-dibromo[2][3][4]thiadiazolo[3,4-c]pyridine (100 mg, 0.3 mmol) in anhydrous toluene (5 mL) in a sealed vial, add Pd(PPh₃)₄ (51 mg, 15 mol%), Et₃N (1 mL), and N,N-diphenyl-4-vinylaniline (92 mg, 0.3 mmol).[5]
-
Degas the resulting mixture by bubbling argon through it for 10-15 minutes.[5]
-
Seal the vial and stir the reaction mixture at 110 °C for 64 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add water (30 mL).[5]
-
Extract the organic layer with CH₂Cl₂ (3 x 35 mL).[5]
-
Dry the combined organic layers over MgSO₄ and filter.[5]
-
Concentrate the filtrate under reduced pressure.[5]
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-CH₂Cl₂).[5]
Visualizing Laboratory Workflow
A clear and logical workflow is essential for the safe and efficient handling of chemical reagents in a research setting. The following diagram illustrates a general workflow for a chemical synthesis experiment.
Caption: A generalized workflow for chemical synthesis, from preparation to analysis.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal risk assessment or a comprehensive Safety Data Sheet. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 7-Bromo-2-methyloxazolo[4,5-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-2-methyloxazolo[4,5-c]pyridine is a heterocyclic compound of interest in medicinal chemistry and drug development due to its potential as a scaffold for the synthesis of various biologically active molecules. This document provides a detailed, three-step protocol for the synthesis of this compound, commencing from the readily available starting material, 4-hydroxypyridine. The synthetic pathway involves nitration, reduction, cyclization, and bromination steps.
Synthetic Pathway Overview
The overall synthetic scheme is outlined below. The process begins with the nitration of 4-hydroxypyridine to yield 4-hydroxy-3-nitropyridine. This intermediate is then reduced to the corresponding 3-amino-4-hydroxypyridine. Subsequent cyclization with acetic anhydride affords 2-methyloxazolo[4,5-c]pyridine, which is then regioselectively brominated to yield the final product, this compound.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Hydroxy-3-nitropyridine
This procedure outlines the nitration of 4-hydroxypyridine to introduce a nitro group at the 3-position of the pyridine ring.
Materials:
-
4-Hydroxypyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxypyridine (1.0 eq) in concentrated sulfuric acid at 0 °C with stirring in an ice bath.
-
Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.5 eq) dropwise to the solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
The precipitated product is collected by vacuum filtration, washed with cold deionized water, and dried under vacuum to yield 4-hydroxy-3-nitropyridine.
Step 2: Synthesis of 3-Amino-4-hydroxypyridine
This protocol describes the reduction of the nitro group of 4-hydroxy-3-nitropyridine to an amino group.
Materials:
-
4-Hydroxy-3-nitropyridine
-
Ethanol (or Methanol)
-
Palladium on Carbon (Pd/C, 10 wt%)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
To a solution of 4-hydroxy-3-nitropyridine (1.0 eq) in ethanol, add a catalytic amount of 10% Pd/C (approximately 5-10 mol%).
-
The reaction mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with ethanol.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator to yield 3-amino-4-hydroxypyridine.
Step 3: Synthesis of 2-Methyloxazolo[4,5-c]pyridine
This protocol details the cyclization of 3-amino-4-hydroxypyridine with acetic anhydride to form the oxazole ring.
Materials:
-
3-Amino-4-hydroxypyridine
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Toluene
-
Dichloromethane (or Ethyl Acetate)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-amino-4-hydroxypyridine (1.0 eq) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath and add acetic anhydride (1.5-2.0 eq) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC). The reaction is typically complete within 12-24 hours.
-
Quench the reaction by the slow addition of methanol.
-
Remove the pyridine and excess acetic anhydride by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure 2-methyloxazolo[4,5-c]pyridine.
Step 4: Synthesis of this compound
This final step describes the regioselective bromination of the 2-methyloxazolo[4,5-c]pyridine intermediate.
Materials:
-
2-Methyloxazolo[4,5-c]pyridine
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (or Ethyl Acetate)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-methyloxazolo[4,5-c]pyridine (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Add N-bromosuccinimide (1.0-1.1 eq) portion-wise to the solution, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of NaHCO₃.
-
Extract the product with dichloromethane or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Data Presentation
| Step | Starting Material | Reagents | Product | Typical Yield (%) |
| 1 | 4-Hydroxypyridine | HNO₃, H₂SO₄ | 4-Hydroxy-3-nitropyridine | 70-80 |
| 2 | 4-Hydroxy-3-nitropyridine | H₂, Pd/C | 3-Amino-4-hydroxypyridine | 85-95 |
| 3 | 3-Amino-4-hydroxypyridine | Acetic Anhydride, Pyridine | 2-Methyloxazolo[4,5-c]pyridine | 60-75 |
| 4 | 2-Methyloxazolo[4,5-c]pyridine | NBS, H₂SO₄ | This compound | 50-65 |
Logical Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
detailed protocol for 7-Bromo-2-methyloxazolo[4,5-c]pyridine synthesis
An established protocol for the synthesis of 7-Bromo-2-methyloxazolo[4,5-c]pyridine has been developed, providing a clear pathway for researchers in drug development and chemical synthesis. This methodology is crucial for the production of this heterocyclic compound, which serves as a valuable building block in the creation of more complex molecules, particularly in the fields of medicinal chemistry and materials science.
Application and Significance
This compound is a key intermediate in the synthesis of a variety of biologically active compounds. The oxazolopyridine core is a prevalent scaffold in medicinal chemistry, and the presence of a bromine atom at the 7-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, to introduce diverse functional groups. This allows for the systematic exploration of structure-activity relationships in drug discovery programs.
Synthesis Protocol
The synthesis of this compound is achieved through the cyclization of 4-amino-5-bromopyridin-3-ol. This reaction is analogous to the synthesis of its isomer, 6-Bromo-2-methyloxazolo[4,5-b]pyridine, from 2-amino-6-bromo-3-hydroxy-pyridine. The protocol involves the reaction of the aminopyridinol precursor with triethyl orthoacetate in the presence of a catalytic amount of a suitable acid, such as p-toluenesulfonic acid.
Experimental Protocol
Materials:
-
4-amino-5-bromopyridin-3-ol
-
Triethyl orthoacetate
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
Ethyl acetate
-
Water
-
Magnesium sulfate (anhydrous)
-
Ethanol
Procedure:
-
To a solution of 4-amino-5-bromopyridin-3-ol in a suitable reaction vessel, add triethyl orthoacetate.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.
-
Heat the reaction mixture with stirring. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with water.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by crystallization from a suitable solvent, such as ethanol, to yield this compound.
Quantitative Data Summary
While specific yield and characterization data for the 7-bromo isomer are not detailed in the provided search results, the following table presents the data for the analogous synthesis of 6-Bromo-2-methyloxazolo[4,5-b]pyridine, which can be considered as a reasonable expectation for the target synthesis.
| Parameter | Value |
| Starting Material | 2-amino-6-bromo-3-hydroxy-pyridine |
| Reagent | Triethyl orthoacetate |
| Catalyst | p-Toluenesulfonic acid monohydrate |
| Product | 6-Bromo-2-methyloxazolo[4,5-b]pyridine |
| Molecular Formula | C₇H₅BrN₂O |
| Molecular Weight | 213.03 g/mol |
| Expected Mass Spectrum (MH⁺) | 213.2 and 215.2 Da |
Visualizing the Synthesis Workflow
The logical flow of the synthesis process can be visualized as follows:
Caption: Synthesis workflow for this compound.
Application Notes and Protocols for Suzuki Coupling Reactions of 7-Bromo-2-methyloxazolo[4,5-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazolo[4,5-c]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic potential. The functionalization of this core structure is of significant interest in medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of diverse libraries of arylated compounds.[1][2][3][4][5][6] This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 7-Bromo-2-methyloxazolo[4,5-c]pyridine with various arylboronic acids.
The synthesis of 2-methyl-7-aryloxazolo[4,5-c]pyridine derivatives via this methodology allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. These compounds have potential applications as kinase inhibitors and in the treatment of various diseases.
Reaction Principle
The Suzuki-Miyaura reaction involves the cross-coupling of an organohalide (in this case, this compound) with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of various brominated pyridine and azaheterocycle derivatives with arylboronic acids. These serve as a strong starting point for the optimization of reactions with this compound.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | 60 | [5] |
| 2 | 3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one | p-Methoxyphenylboronic acid | XPhosPdG2 (2.5) / XPhos (5) | K₂CO₃ | EtOH/H₂O | MW (40 min) | - | 74 | [3] |
| 3 | 5-Bromo-2-methylpyridin-3-amine | 4-Methylphenylboronic acid | Pd(OAc)₂ / S-Phos | K₂CO₃ | Toluene | 100 | 12 | 85 | [7] |
| 4 | 2-Bromo-5-methylpyridin-4-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12-16 | 78 | [4] |
| 5 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | MW (100°C, 15 min) | - | 95 | [8][9] |
| 6 | 7-(4-bromophenyl)-2-(4-methoxyphenyl)-[1][2][10]triazolo[1,5-a]pyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ | Ethanol | 80 | 12 | 88 | [11] |
Experimental Protocols
This section provides generalized protocols for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
Protocol 1: Conventional Heating
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3–5 mol%)
-
Base (e.g., K₂CO₃, 2–3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-methyl-7-aryloxazolo[4,5-c]pyridine.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 2:1 or Ethanol/Water 1:1)
-
Microwave reactor vials with caps
-
Magnetic stir bar
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%).
-
Solvent Addition: Add the degassed solvent mixture.
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 100-120 °C) for a specified time (e.g., 15-40 minutes).[3][8][9]
-
Work-up and Purification: After cooling, the work-up and purification follow the same procedure as described in Protocol 1.
Applications in Drug Development
Derivatives of oxazolo[4,5-c]pyridine and related azaheterocycles are of significant interest in drug discovery due to their diverse biological activities. The arylated products synthesized via the Suzuki coupling of this compound can be screened for various therapeutic targets. For instance, related pyrazolopyrimidine derivatives have been investigated as selective JAK kinase inhibitors and for the treatment of impotence. The structural similarity of the oxazolo[4,5-c]pyridine core to purine bases suggests its potential as a hinge-binding motif in protein kinases, making these compounds promising candidates for the development of novel kinase inhibitors for oncology and other indications.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous and properly degassed.
-
Vary the catalyst, ligand, base, and solvent system. Buchwald-type ligands can sometimes improve yields for challenging substrates.
-
Increase the reaction temperature or time.
-
Ensure the quality of the boronic acid, as they can degrade over time.
-
-
Decomposition of Starting Material:
-
Lower the reaction temperature.
-
Use a milder base.
-
Reduce the reaction time.
-
-
Formation of Side Products:
-
Optimize the stoichiometry of the reagents.
-
Purify the starting materials before the reaction.
-
Homo-coupling of the boronic acid can occur; adjusting the reaction conditions can minimize this.
-
By following these protocols and considering the provided data, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to generate novel compounds for further investigation in drug discovery and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Applications of 7-Bromo-2-methyloxazolo[4,5-c]pyridine in Kinase Inhibitor Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazolo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of potent and selective kinase inhibitors. The fusion of an oxazole ring to a pyridine core creates a bicyclic system with unique electronic and steric properties that can be exploited for effective binding to the ATP pocket of various kinases. The bromine atom at the 7-position of 7-Bromo-2-methyloxazolo[4,5-c]pyridine serves as a versatile synthetic handle, primarily for the introduction of diverse aryl and heteroaryl substituents through palladium-catalyzed cross-coupling reactions. This functionalization is a key strategy in the structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of kinase inhibitors.
This document provides detailed application notes and protocols for the potential use of this compound in the synthesis of kinase inhibitors, focusing on a generalized synthetic approach and highlighting the inhibition of key kinases implicated in disease.
Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
A primary application of this compound in kinase inhibitor synthesis is its use as a key building block in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the C7 position of the oxazolopyridine core and a wide variety of boronic acids or esters, leading to a diverse library of 7-aryl or 7-heteroaryl-2-methyloxazolo[4,5-c]pyridine derivatives.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl boronic acid. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl boronic acid or boronate ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound, the aryl/heteroaryl boronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 7-substituted-2-methyloxazolo[4,5-c]pyridine derivative.
Target Kinases and Biological Activity
| Kinase Target | Scaffold | Compound Example | IC₅₀ (nM) | Reference |
| GSK-3β | Oxazolo[4,5-b]pyridine-2-one triazole | 4g | 190 | [1] |
| ALK2 | Imidazo[1,2-a]pyridine | 11d | 10 | [1] |
| p38α MAPK | 4-phenyl-5-pyridyl-1,3-thiazole | 7g | 21 | [2] |
| c-KIT | Thiazolo[5,4-b]pyridine | 6r | 140 | [3] |
| Aurora A | Imidazo[4,5-b]pyridine | 7a | 212 | [4] |
| Aurora B | Imidazo[4,5-b]pyridine | 7a | 461 | [4] |
Signaling Pathway: p38 MAPK in Inflammation
A key signaling pathway often targeted by pyridine-based inhibitors is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[2][5] This pathway plays a central role in the inflammatory response by regulating the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Inhibition of p38 MAPK can therefore be a therapeutic strategy for inflammatory diseases.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its utility in palladium-catalyzed cross-coupling reactions allows for the systematic exploration of chemical space around the oxazolopyridine core, facilitating the development of potent and selective modulators of kinase activity. The protocols and data presented herein provide a foundation for researchers to explore the therapeutic potential of this promising scaffold in the ongoing quest for new treatments for cancer, inflammation, and other kinase-driven diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxazolo[4,5-c]pyridin-2(3H)-one synthesis - chemicalbook [chemicalbook.com]
- 3. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
Synthetic Routes to Novel Imidazo[4,5-c]pyridine Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-c]pyridine scaffold, an isostere of purine, is a privileged structure in medicinal chemistry.[1] Derivatives of this heterocyclic system have shown a wide range of pharmacological activities, including potential as anti-HCV agents, A2A adenosine receptor antagonists, protein kinase B inhibitors, and antitumor agents.[1][2] This document provides detailed application notes and experimental protocols for several synthetic routes to novel imidazo[4,5-c]pyridine analogues.
Application Note 1: Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines
Solid-phase synthesis offers a robust method for the preparation of libraries of trisubstituted imidazo[4,5-c]pyridines, allowing for rapid diversification. The general strategy involves the sequential reaction of a polymer-supported amine with a suitable pyridine building block, followed by further functionalization and cyclization to form the imidazole ring.
A key starting material for this approach is 2,4-dichloro-3-nitropyridine. The synthesis begins with the arylation of a polymer-supported amine. Subsequent displacement of the second chlorine atom, reduction of the nitro group, and imidazole ring closure with an aldehyde yields the desired trisubstituted imidazo[4,5-c]pyridine.[1]
Experimental Workflow: Solid-Phase Synthesis
References
Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of novel anti-inflammatory agents, with a focus on derivatives of well-established nonsteroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. Detailed protocols for chemical synthesis and biological evaluation are provided to facilitate research and development in this therapeutic area.
Introduction to Anti-inflammatory Drug Synthesis
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes. The discovery of two isoforms, COX-1 (constitutive) and COX-2 (inducible at sites of inflammation), has driven the development of selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[1] This document outlines synthetic strategies for creating novel derivatives of common NSAIDs like ibuprofen and naproxen, as well as analogues of the selective COX-2 inhibitor celecoxib, with the goal of enhancing efficacy and improving safety profiles.
Key Signaling Pathway in Inflammation: NF-κB
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2. Therefore, the NF-κB pathway is a key target for anti-inflammatory drug development.
References
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of Substituted Pyridines
Welcome to the Technical Support Center for the regioselective synthesis of substituted pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide practical solutions to common challenges encountered in the laboratory. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your synthetic endeavors.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of substituted pyridines in a question-and-answer format.
Issue 1: Low Yield in Hantzsch Pyridine Synthesis
Question: My Hantzsch pyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields in the Hantzsch synthesis are a frequent challenge, often stemming from suboptimal reaction conditions, incomplete oxidation of the dihydropyridine intermediate, or the formation of side products.[1][2]
-
Potential Cause 1: Inefficient Reaction Conditions. The classical approach of refluxing in ethanol can be slow and inefficient.[1]
-
Solution: Employing a catalyst can significantly improve yields and shorten reaction times. For instance, using p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles has been reported to boost yields to over 90%.[1] Solvent-free conditions using catalysts like γ-Al2O3 nanoparticles at 90°C can also achieve high yields (up to 95%).[1]
-
-
Potential Cause 2: Incomplete Oxidation. The initial product of the Hantzsch reaction is a 1,4-dihydropyridine, which requires oxidation to the aromatic pyridine.[1] Incomplete oxidation is a direct cause of low yields.
-
Solution: Ensure the correct stoichiometry of a suitable oxidizing agent. While classic oxidants like nitric acid or KMnO4 are effective, they can be harsh.[1][3] Milder alternatives include iodine in refluxing methanol or using ferric chloride in a one-pot synthesis.[1][3] Monitoring the reaction by TLC or LC-MS can confirm the complete conversion of the dihydropyridine intermediate.
-
-
Potential Cause 3: Side Product Formation. The Hantzsch reaction mechanism can be complex, with several proposed pathways that can lead to byproducts such as from the self-condensation of the β-keto ester.[3][4]
-
Solution: Careful control of reaction conditions, particularly temperature and the order of reagent addition, is crucial.[4] In unsymmetrical syntheses, pre-forming the Knoevenagel adduct (from the aldehyde and one equivalent of the β-ketoester) before adding the enamine can minimize side reactions.[1]
-
Issue 2: Poor Yield or Side Products in Kröhnke Pyridine Synthesis
Question: I am struggling with low yields and significant side product formation in my Kröhnke pyridine synthesis. What should I investigate?
Answer: Low yields in the Kröhnke synthesis can often be traced back to the purity of starting materials, reaction conditions, or incomplete cyclization of the 1,5-dicarbonyl intermediate.[5][6]
-
Potential Cause 1: Impure Starting Materials. The purity of the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound is critical.[5] Moisture can interfere with the reaction.
-
Solution: Ensure the pyridinium salt is completely dry. Both starting materials should be purified before use, for example, by recrystallization.[5]
-
-
Potential Cause 2: Suboptimal Reaction Conditions. Temperature and solvent play a significant role in the Kröhnke synthesis.
-
Solution: A systematic optimization of temperature, typically between 80-140°C, is recommended.[5][6] Glacial acetic acid is a common solvent as it also acts as a catalyst.[6] However, for some substrates, solvent-free conditions at elevated temperatures can provide excellent yields and simplify purification.[5][6] Monitoring the reaction by TLC is crucial to determine the optimal reaction time and prevent product decomposition from prolonged heating.[5]
-
-
Potential Cause 3: Incomplete Cyclization/Aromatization. The 1,5-dicarbonyl intermediate may not efficiently cyclize and aromatize.[4]
Issue 3: Lack of Regioselectivity in C-H Functionalization
Question: My C-H functionalization of a substituted pyridine is yielding a mixture of regioisomers. How can I improve the selectivity?
Answer: Achieving regioselectivity in pyridine C-H functionalization is a significant challenge due to the electronic nature of the pyridine ring, which favors nucleophilic and radical attack at the C2 and C4 positions.[7]
-
For C3 (meta) Functionalization: This is particularly challenging. Strategies include:
-
Directing Groups: Employing a directing group that positions a transition metal catalyst to activate a specific C-H bond.
-
Temporary Dearomatization: Converting the pyridine into an electron-rich dearomatized intermediate can enable regioselective electrophilic functionalization.[8]
-
-
For C4 Functionalization:
-
For Palladium-Catalyzed Arylation:
Frequently Asked Questions (FAQs)
Q1: What are the key factors to consider when choosing a synthetic route for a polysubstituted pyridine?
A1: The selection of an optimal synthetic route is a critical decision that depends on several factors:
-
Target Molecule Complexity: The substitution pattern of the target pyridine is a primary consideration. Symmetrical pyridines may be readily accessible through methods like the Hantzsch synthesis, while highly substituted, unsymmetrical pyridines may require more complex, multi-step approaches.
-
Availability of Starting Materials: The cost and commercial availability of precursors are crucial for large-scale synthesis.
-
Reaction Robustness and Scalability: For drug development, the chosen route must be reproducible, safe, and scalable.
-
Environmental Impact: "Green" chemistry principles, such as atom economy and the use of non-hazardous solvents, are increasingly important.
Q2: How can I effectively purify my substituted pyridine product?
A2: Purification of pyridine derivatives can be challenging due to their basicity, which can cause tailing on silica gel chromatography.[4]
-
Acid-Base Extraction: This technique can be used to separate the basic pyridine from non-basic impurities.
-
Chromatography: To mitigate tailing on silica gel, a small amount of a base like triethylamine can be added to the eluent. Alternatively, using neutral or basic alumina as the stationary phase can be effective.
-
Crystallization: If the product is a solid, crystallization is an excellent method for achieving high purity.[4]
Q3: My reaction is highly exothermic. How can I control it safely?
A3: Exothermic reactions pose safety risks and can lead to byproduct formation. To manage them:
-
Slow Addition of Reagents: Adding one reactant dropwise can control the rate of heat generation.[4]
-
Efficient Cooling: Use an ice bath or cryostat to maintain a constant low temperature.[4]
-
Dilution: Running the reaction at a lower concentration helps dissipate heat.[4]
Data Presentation: Comparative Tables
Table 1: Comparison of Catalysts for the Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
| Catalyst | Ammonia Source | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| No Catalyst | NH₄OAc | Ethanol | Reflux | 8 | 65 |
| p-TSA | NH₄OH | Ethanol | Reflux | 6 | 82 |
| Tannic Acid | NH₄OAc | H₂O | 80 | 1 | 94 |
| Fe₃O₄@SiO₂-SO₃H | NH₄OAc | Ethanol | 60 | 0.5 | 96 |
| UiO-66-NH₂ | NH₄OAc | Ethanol | RT | 0.5 | 98 |
| (Data compiled from a comparative study by BenchChem)[10] |
Table 2: Effect of Solvent and Temperature on a Catalyst-Free Hantzsch Reaction
Reaction: Benzaldehyde, Ethyl Acetoacetate, NH₄HCO₃ at 70-75°C[11]
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | EtOH | 10 | 72 |
| 2 | CH₃CN | 10 | 65 |
| 3 | H₂O | 6 | 92 |
| 4 | Solvent-free | 5 | 85 |
Reaction: In Water[11]
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Room Temp | 15 | 35 |
| 2 | 50 | 10 | 71 |
| 3 | 70-75 | 6 | 92 |
| 4 | 100 (reflux) | 6 | 93 |
Table 3: Yields of 2,4,6-Triarylpyridines from a Solvent-Free Kröhnke Synthesis
Reaction Conditions: Chalcone (1 mmol), NH₄OAc (5 mmol), 120-130°C[5]
| Entry | Ar | Ar' | Time (h) | Yield (%) |
| 1 | C₆H₅ | C₆H₅ | 1.5 | 92 |
| 2 | 4-MeC₆H₄ | C₆H₅ | 1.5 | 94 |
| 3 | 4-MeOC₆H₄ | C₆H₅ | 1.0 | 95 |
| 4 | 4-ClC₆H₄ | C₆H₅ | 2.0 | 90 |
| 5 | C₆H₅ | 4-MeC₆H₄ | 1.5 | 93 |
Experimental Protocols
Protocol 1: Modified High-Yield Hantzsch Pyridine Synthesis
This protocol utilizes γ-Al2O3 nanoparticles as a reusable catalyst under solvent-free conditions.[1]
Materials:
-
Aldehyde (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Ammonium acetate (2 mmol)
-
γ-Al2O3 nanoparticles (0.2 g)
Procedure:
-
In a round-bottom flask, combine the aldehyde, ethyl acetoacetate, ammonium acetate, and γ-Al2O3 nanoparticles.
-
Heat the mixture to 90°C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-25 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethanol to the flask and stir to dissolve the product.
-
Filter the mixture to recover the γ-Al2O3 nanoparticle catalyst (which can be washed, dried, and reused).
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 1,4-dihydropyridine.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
-
To obtain the final pyridine product, oxidize the 1,4-dihydropyridine using a suitable oxidizing agent (e.g., iodine in refluxing methanol).
Protocol 2: One-Pot Kröhnke Synthesis of 2,4,6-Triarylpyridines (Solvent-Free)
This protocol describes a solvent-free, one-pot synthesis of 2,4,6-triarylpyridines.[12]
Reactants:
-
Substituted acetophenone (2.0 equiv)
-
Substituted benzaldehyde (1.0 equiv)
-
Ammonium acetate (excess)
Procedure:
-
In a flask, thoroughly mix the substituted acetophenone, substituted benzaldehyde, and ammonium acetate.
-
Heat the solvent-free mixture at 120-140°C for 2-4 hours. The mixture will melt and then solidify upon completion.
-
Allow the mixture to cool to room temperature.
-
Treat the solid residue with water and break it up.
-
Collect the crude product by vacuum filtration and wash with water.
-
Purify the product by recrystallization from an appropriate solvent (e.g., ethanol).
Visualized Workflows and Decision Tools
Troubleshooting Low Yield in Pyridine Synthesis
Caption: A flowchart for systematically troubleshooting pyridine synthesis.[4]
Mechanism of the Kröhnke Pyridine Synthesis
Caption: The reaction mechanism of the Kröhnke pyridine synthesis.[12]
Decision Tree for Selecting a Pyridine Synthesis Strategy
Caption: A simplified decision tree for choosing a pyridine synthesis route.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Imidazo[4,5-c]pyridine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering challenges during the synthesis of imidazo[4,5-c]pyridines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Imidazo[4,5-c]pyridine
Q: My reaction to synthesize an imidazo[4,5-c]pyridine has resulted in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in imidazo[4,5-c]pyridine synthesis can stem from several factors, primarily related to the cyclization step, the stability of intermediates, and the reaction conditions. Here is a step-by-step guide to troubleshoot this issue:
-
Verify Starting Material Quality: Ensure the purity of your starting materials, particularly the diaminopyridine precursor. Impurities can interfere with the reaction.
-
Check Reaction Conditions: The choice of solvent, temperature, and catalyst is crucial. For instance, in syntheses involving the cyclization of a diaminopyridine with an aldehyde, incomplete conversion might be observed. It has been shown that adjusting the reaction temperature and aldehyde concentration can significantly improve yields. For example, in a solid-phase synthesis, complete conversion was achieved by reacting with 0.5 M benzaldehyde in DMSO at 80 °C for 16 hours.[1]
-
Optimize the Cyclization Method: The method of cyclization can dramatically impact the yield.
-
Reductive Cyclization: When starting from a nitro-substituted pyridine, the reduction to the diamine is a critical step. Inefficient reduction will lead to a low concentration of the necessary intermediate for cyclization. Consider using reliable reducing agents like Na₂S₂O₄ or SnCl₂·2H₂O.[2]
-
Condensation with Carboxylic Acids or Aldehydes: When using carboxylic acids, a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures can be effective.[2] For aldehydes, catalysts such as ytterbium triflate have been shown to promote condensation and improve yields, with some reported yields ranging from 32% to 99%.[2]
-
-
Atmosphere Control: Some reactions, particularly those involving sensitive reagents or intermediates, may require an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Issue 2: Formation of Isomeric Impurities
Q: I have obtained my target imidazo[4,5-c]pyridine, but it is contaminated with an isomeric product. How can I improve the regioselectivity of my synthesis?
A: The formation of isomeric impurities, such as imidazo[4,5-b]pyridines, is a common challenge, especially when the pyridine ring has multiple potential sites for cyclization.
-
Understand the Directing Effects of Substituents: The position of substituents on the pyridine ring can influence the regioselectivity of the cyclization. For instance, in solid-phase synthesis starting from 2,4-dichloro-3-nitropyridine, arylation can occur at both the 2 and 4 positions, leading to a mixture of isomers.[1]
-
Choice of Starting Material: To ensure the formation of the desired imidazo[4,5-c]pyridine, it is crucial to start with a precursor that favors the correct cyclization pathway. For example, the cyclization of a 3,4-diaminopyridine will lead to the imidazo[4,5-c]pyridine scaffold.
-
Reaction Conditions: While less common for directing regioselectivity in this specific context, in some cases, the choice of solvent or catalyst can have a modest influence on the ratio of isomers.
-
Purification: If isomeric byproducts are unavoidable, purification by semi-preparative reverse-phase HPLC is an effective method for isolating the desired isomer.[1]
Issue 3: Difficult Purification of the Final Product
Q: I am struggling to purify my synthesized imidazo[4,5-c]pyridine from the reaction mixture. What are the recommended purification strategies?
A: Purification of imidazo[4,5-c]pyridines can be challenging due to the presence of starting materials, reagents, and potential side products.
-
Chromatography:
-
Flash Column Chromatography: This is the most common method for purification. The choice of solvent system (eluent) is critical and should be determined by thin-layer chromatography (TLC) analysis. A typical starting point could be a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
-
Reverse-Phase HPLC: For separating compounds with very similar polarities, such as isomers, reverse-phase HPLC is a powerful technique.[1]
-
-
Crystallization: If the product is a solid and sufficiently pure after initial workup or chromatography, recrystallization from an appropriate solvent can be an excellent method for obtaining highly pure material.
-
Acid-Base Extraction: Given that imidazo[4,5-c]pyridines are basic, an acid-base extraction can be used to separate them from non-basic impurities. The crude product can be dissolved in an organic solvent and extracted with a dilute aqueous acid (e.g., 1M HCl). The aqueous layer, now containing the protonated product, can be washed with an organic solvent to remove non-basic impurities. Subsequently, the aqueous layer is basified (e.g., with NaHCO₃ or NaOH) to precipitate the pure product, which can then be extracted back into an organic solvent.
Quantitative Data Summary
| Starting Materials | Reaction Conditions | Product | Yield (%) | Reference |
| 3,4-diaminopyridine, triethyl orthoformate | Ytterbium triflate catalyst | Imidazo[4,5-c]pyridine | 32-99 | [2] |
| 2-amino-3-hydroxypyridine, carboxylic acids | Microwave-assisted, silica gel support | 2-substituted imidazo[4,5-b]pyridines (analogous system) | 71-92 | [2] |
| 2,3-diaminopyridine, aryl aldehydes | Water, thermal conditions | 1H-imidazo[4,5-b]pyridine derivatives (analogous system) | 83-87 | [2] |
| Polymer-supported amine, 2,4-dichloro-3-nitropyridine, benzaldehyde | DMSO, 80 °C, 16 h | Trisubstituted imidazo[4,5-c]pyridine | 71 (after purification) | [1] |
Key Experimental Protocols
Protocol 1: Synthesis of Imidazo[4,5-c]pyridine via Reductive Cyclization
This protocol is adapted from a general method for the synthesis of related imidazopyridines.[2]
-
Reduction of the Nitro Group: To a solution of the 3-nitro-4-aminopyridine derivative in a suitable solvent (e.g., ethanol), add a reducing agent such as iron powder and acetic acid.
-
Reaction Monitoring: Heat the mixture and monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: After completion, filter the reaction mixture to remove the iron catalyst. Concentrate the filtrate under reduced pressure.
-
Cyclization: Dissolve the crude 3,4-diaminopyridine intermediate in a suitable solvent. Add the desired aldehyde or orthoformate and a catalyst if necessary (e.g., ytterbium triflate).
-
Final Workup and Purification: Heat the reaction mixture as required. Upon completion, perform an appropriate workup (e.g., aqueous wash, extraction) and purify the product by column chromatography or recrystallization.
Protocol 2: Solid-Phase Synthesis of a Trisubstituted Imidazo[4,5-c]pyridine
This protocol is based on a described solid-phase synthesis method.[1]
-
Resin Preparation: Start with a suitable polymer-supported primary amine resin.
-
Arylation: Swell the resin in a suitable solvent like DMSO. Add a solution of 2,4-dichloro-3-nitropyridine and a non-nucleophilic base such as N-ethyldiisopropylamine (EDIPA). Allow the reaction to proceed to attach the pyridine ring to the resin.
-
Substitution: Introduce the second substituent by reacting the resin-bound intermediate with a secondary amine (e.g., morpholine, piperidine) in DMSO.
-
Nitro Group Reduction: Reduce the nitro group on the pyridine ring to an amine using a suitable reducing agent compatible with solid-phase synthesis.
-
Imidazole Ring Formation: Cyclize the resulting diamine by reacting with an aldehyde (e.g., benzaldehyde) in DMSO at an elevated temperature (e.g., 80 °C).
-
Cleavage and Purification: Cleave the final product from the resin and purify it using a suitable method like reverse-phase HPLC.
Visualizations
Caption: A troubleshooting workflow for imidazo[4,5-c]pyridine synthesis.
Caption: Key precursor to product relationship in the synthesis.
References
how to avoid impurities in 7-Bromo-2-methyloxazolo[4,5-c]pyridine production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 7-Bromo-2-methyloxazolo[4,5-c]pyridine, with a focus on impurity prevention and control.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Question: My reaction is incomplete, and I observe the starting material, 4-amino-5-bromopyridin-3-ol, in my crude product. What should I do?
Answer: Incomplete conversion is a common issue. Here are several factors to investigate:
-
Reaction Time and Temperature: The cyclization reaction to form the oxazole ring may require specific temperature conditions and sufficient time. Ensure your reaction has been running for the recommended duration and at the optimal temperature. Consider incrementally increasing the reaction time or temperature, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Reagent Quality: The purity of your starting materials, particularly the acetylating agent (e.g., acetic anhydride or acetyl chloride), is crucial. Impurities in these reagents can inhibit the reaction. Use freshly opened or purified reagents.
-
Dehydrating Agent/Catalyst: The efficiency of the cyclization step often depends on the dehydrating agent or catalyst used, such as polyphosphoric acid (PPA) or a strong acid catalyst. Ensure the catalyst is active and used in the correct stoichiometric amount.
Question: I am observing a significant amount of a di-acetylated byproduct. How can I minimize its formation?
Answer: The formation of a di-acetylated impurity, where both the amino and hydroxyl groups of the starting material are acetylated, can compete with the desired cyclization. To minimize this:
-
Control Stoichiometry: Use a controlled amount of the acetylating agent, typically close to a 1:1 molar ratio with the 4-amino-5-bromopyridin-3-ol. A large excess of the acetylating agent will favor di-acetylation.
-
Reaction Temperature: Lowering the initial reaction temperature during the acetylation step can help to selectively acetylate the more reactive amino group, favoring the desired intermediate for cyclization.
Question: My final product has a brownish or yellowish tint after purification. What is the likely cause and how can I obtain a purer, colorless product?
Answer: A colored product often indicates the presence of trace impurities, which could be polymeric byproducts or degradation products formed under harsh reaction conditions.
-
Purification Method: While crystallization is a common purification method, it may not be sufficient to remove all colored impurities. Column chromatography using silica gel is often effective. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can help to separate the desired product from colored impurities.
-
Recrystallization Solvent: If you are using crystallization, experiment with different solvent systems. A solvent system that allows for slow crystal growth will typically yield a purer product with better color.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can help to adsorb colored impurities. The carbon is then removed by filtration before crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method is the cyclization of 4-amino-5-bromopyridin-3-ol with an acetylating agent, followed by dehydration. This is a variation of the Robinson-Gabriel synthesis of oxazoles.
Q2: What are the expected major impurities in the synthesis of this compound?
The primary impurities can include:
-
Unreacted 4-amino-5-bromopyridin-3-ol.
-
The mono-acetylated intermediate that has not cyclized.
-
A di-acetylated byproduct.
-
Polymeric or degradation products, especially if the reaction is overheated.
Q3: Which analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
-
Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the final product and can be used to track the formation of byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of the main product and any impurities, aiding in their structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the final product and can help to identify and quantify impurities if their signals do not overlap with the product's signals.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
-
Acetylation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-5-bromopyridin-3-ol (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Add acetic anhydride (1.1 eq) dropwise to the solution at room temperature.
-
Stir the mixture for 1-2 hours, monitoring the formation of the acetylated intermediate by TLC.
-
Cyclization and Dehydration: Add a dehydrating agent/catalyst like polyphosphoric acid (PPA) or a few drops of concentrated sulfuric acid to the reaction mixture.
-
Heat the mixture to reflux (typically 120-140 °C) for 4-6 hours. Monitor the reaction for the disappearance of the intermediate and the formation of the product by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a base, such as sodium bicarbonate or ammonium hydroxide, until a precipitate forms.
-
Purification: Collect the crude product by filtration, wash with cold water, and dry under vacuum.
-
Further purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
Table 1: Troubleshooting Guide for Impurity Control
| Observed Issue | Potential Cause | Recommended Action |
| Incomplete Reaction | Insufficient reaction time/temperature; Inactive catalyst | Increase reaction time/temperature; Use fresh catalyst |
| Di-acetylated Byproduct | Excess acetylating agent | Use a 1:1 molar ratio of acetylating agent |
| Colored Product | Degradation/Polymeric impurities | Purify by column chromatography; Use activated carbon |
Visualizations
Experimental Workflow for Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Impurity Issues
Caption: A decision tree to guide troubleshooting common impurity issues.
Technical Support Center: Scaling Up the Synthesis of 7-Bromo-2-methyloxazolo[4,5-c]pyridine
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 7-Bromo-2-methyloxazolo[4,5-c]pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most direct and common method is the cyclization of a substituted aminopyridinol. Specifically, 4-Amino-5-bromopyridin-3-ol is treated with a reagent like acetic anhydride, which serves as both the acetylating agent and the cyclodehydrating agent to form the 2-methyloxazole ring structure.
Q2: What are the critical safety precautions to consider when scaling up this synthesis?
A2: When scaling up, several safety factors are critical. The reaction with acetic anhydride can be exothermic, and heat dissipation must be managed effectively to prevent a runaway reaction.[1] Pyridine and its derivatives can be toxic, so appropriate personal protective equipment (PPE) should be used, and operations should be conducted in a well-ventilated area or a fume hood.[2] When handling large quantities of flammable organic solvents, ensure all equipment is properly grounded to prevent static discharge.
Q3: Are there greener solvent alternatives for extraction and purification for large-scale production?
A3: While dichloromethane (DCM) or ethyl acetate are common in laboratory settings, for large-scale production, consider solvents with better environmental, health, and safety (EHS) profiles.[3] Solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) can be excellent alternatives for extractions. For crystallization, ethanol or isopropanol are generally preferred over more volatile or toxic solvents.
Q4: How does the impurity profile typically change upon scale-up?
A4: On a larger scale, localized heating or prolonged reaction times can lead to the formation of new or increased levels of existing impurities.[3] For this synthesis, potential impurities could include the uncyclized N-acetyl intermediate, the diacetylated byproduct (O- and N-acetylated), and degradation products from overheating. It is crucial to have a robust analytical method (e.g., HPLC) to monitor the impurity profile at different stages.
Q5: Is a catalyst required for the cyclization reaction?
A5: The cyclization of 4-Amino-5-bromopyridin-3-ol with acetic anhydride can often be achieved thermally without a catalyst. However, for challenging substrates or to lower the reaction temperature, an acid catalyst like p-toluenesulfonic acid (p-TSA) can be employed. The use of a catalyst may need to be re-optimized during scale-up.
Experimental Protocols
A plausible synthetic route involves the cyclization of 4-Amino-5-bromopyridin-3-ol with acetic anhydride.
Laboratory-Scale Synthesis (Up to 20g)
Materials:
-
4-Amino-5-bromopyridin-3-ol (1 equivalent)[4]
-
Acetic Anhydride (3-5 equivalents)
-
Pyridine or Toluene (as solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-Amino-5-bromopyridin-3-ol (e.g., 18.9 g, 100 mmol) in pyridine (100 mL).
-
Slowly add acetic anhydride (e.g., 37.8 mL, 400 mmol) to the suspension. An exotherm may be observed.
-
Heat the reaction mixture to 100-110 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into an ice-water mixture (500 mL) to quench the excess acetic anhydride.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol/water to obtain this compound as a solid.
Pilot-Scale Synthesis (1 kg Scale)
Equipment:
-
10 L jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel.
-
Chiller/heater unit for temperature control.
-
Quench tank.
-
Filtration and drying equipment (e.g., Nutsche filter-dryer).
Procedure:
-
Charge the reactor with 4-Amino-5-bromopyridin-3-ol (1.0 kg, 5.29 mol) and toluene (5 L). Using toluene instead of pyridine at scale can simplify work-up and reduce costs.
-
Start agitation and add triethylamine (1.5 L, 10.8 mol) as a base.
-
Cool the reactor contents to 10-15 °C using the chiller unit.
-
Slowly add acetic anhydride (2.0 L, 21.2 mol) via the addition funnel over 1-2 hours, carefully monitoring the internal temperature to control the exotherm. The temperature should not exceed 30 °C during the addition.
-
After the addition is complete, slowly heat the mixture to 100-110 °C and hold for 6-8 hours. Monitor for completion by in-process control (IPC) using HPLC.
-
Once complete, cool the reactor to 20-25 °C.
-
Transfer the reaction mixture to a quench tank containing a stirred solution of sodium bicarbonate (2 kg in 20 L of water). Control gas evolution.
-
Separate the organic layer. Wash the organic layer with water (2 x 5 L).
-
Isolate the product by crystallization. This can be achieved by concentrating the toluene solution and performing a solvent swap to ethanol, followed by cooling to induce crystallization.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum at 40-50 °C.
Quantitative Data Summary
| Parameter | Laboratory Scale (100 mmol) | Pilot Scale (5.29 mol) |
| Reagents | ||
| 4-Amino-5-bromopyridin-3-ol | 18.9 g | 1.0 kg |
| Acetic Anhydride | 37.8 mL (4.0 eq) | 2.0 L (4.0 eq) |
| Base | Pyridine (solvent) | Triethylamine (2.0 eq) |
| Solvent | ||
| Reaction Solvent | Pyridine (100 mL) | Toluene (5 L) |
| Extraction Solvent | Ethyl Acetate (~450 mL) | N/A (Direct Crystallization) |
| Reaction Conditions | ||
| Temperature | 100-110 °C | 100-110 °C |
| Reaction Time | 4-6 hours | 6-8 hours |
| Work-up & Purification | ||
| Quench | Ice-water | Aqueous NaHCO₃ |
| Purification Method | Column Chromatography | Recrystallization |
| Yield & Purity | ||
| Expected Yield | 70-85% | >80% |
| Target Purity (by HPLC) | >98% | >99.5% |
Troubleshooting Guide
Issue 1: Low or No Product Formation (Incomplete Reaction)
-
Question: My reaction has stalled, and a significant amount of the 4-Amino-5-bromopyridin-3-ol starting material remains after the recommended reaction time. What should I do?
-
Answer:
-
Verify Temperature: Ensure the internal reaction temperature is reaching the target of 100-110 °C. On a larger scale, the external jacket temperature may need to be set higher to achieve the desired internal temperature.
-
Increase Reaction Time: Scale-up reactions can sometimes be slower due to different mixing dynamics.[1] Extend the reaction time and continue monitoring by HPLC every 2-4 hours.
-
Add a Catalyst: If extending the time is ineffective, consider adding a catalytic amount of p-toluenesulfonic acid (p-TSA, ~0.05 eq) to facilitate the cyclization.
-
Check Reagent Quality: Ensure the acetic anhydride has not hydrolyzed. Use a fresh bottle if in doubt.
-
Issue 2: Formation of a Major Impurity
-
Question: HPLC analysis shows a significant byproduct with a mass corresponding to the di-acetylated precursor. How can this be minimized?
-
Answer: This impurity arises from the acetylation of both the amino and hydroxyl groups without subsequent cyclization.
-
Control Addition Temperature: This is often caused by a rapid exotherm during the initial addition of acetic anhydride. Ensure the addition is slow and the temperature is controlled, especially at scale. A lower starting temperature (e.g., 10-15 °C) is recommended.
-
Promote Cyclization: Ensure the reaction is heated to the target temperature for a sufficient duration after the addition is complete. The higher temperature is necessary to drive the cyclodehydration step.
-
Purification: This byproduct can often be removed during the aqueous workup (if it hydrolyzes back to the mono-acetylated intermediate) or via recrystallization, as it may have different solubility characteristics than the desired product.
-
Issue 3: Dark-Colored Crude Product and Difficult Purification
-
Question: The crude product is a dark, tarry material that is difficult to purify by chromatography or crystallization. What causes this and how can it be prevented?
-
Answer: Dark coloration often indicates degradation, which can be caused by excessive heat or prolonged reaction times at high temperatures.
-
Minimize Reaction Time: Do not heat the reaction for an unnecessarily long time. Once IPC shows the reaction is complete (>98% conversion), proceed with the work-up.
-
Use an Inert Atmosphere: At scale, consider running the reaction under a nitrogen or argon atmosphere to prevent oxidative degradation of the electron-rich aminopyridine starting material.
-
Purification of Crude: Before final purification, you can try to slurry the crude material in a non-polar solvent like hexanes or methyl tert-butyl ether (MTBE) to remove some of the colored impurities. A charcoal treatment of the dissolved product before recrystallization can also be effective.
-
Issue 4: Product Isolation and Work-up Challenges at Scale
-
Question: During the scaled-up aqueous quench and work-up, I am experiencing poor phase separation (emulsions). How can this be managed?
-
Answer: Emulsions are a common issue when scaling up.
-
Add Brine: During the aqueous washes, adding brine (saturated NaCl solution) can help break emulsions by increasing the ionic strength of the aqueous phase.
-
Filter through Celite: If a persistent emulsion or interfacial solid is present, filtering the entire biphasic mixture through a pad of Celite® can help break it up.
-
Optimize Solvent Choice: As mentioned, using a solvent like toluene or 2-MeTHF instead of ethyl acetate or DCM at scale can lead to cleaner phase separations.
-
Visualizations
Experimental Workflow
Caption: Overall workflow for the scaled-up synthesis.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common issues.
References
stability issues of 7-Bromo-2-methyloxazolo[4,5-c]pyridine under acidic conditions
Welcome to the Technical Support Center for 7-Bromo-2-methyloxazolo[4,5-c]pyridine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability issues encountered during experiments involving this compound, particularly under acidic conditions. The following information is based on general principles of heterocyclic chemistry, as specific literature on the acid stability of this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues of this compound in acidic environments?
-
Protonation of the Pyridine Nitrogen: The pyridine ring is basic and will be protonated in acidic media. This can alter the electron distribution in the fused ring system, potentially influencing its reactivity and stability.
-
Hydrolysis of the Oxazole Ring: Oxazoles can be susceptible to acid-catalyzed hydrolysis, leading to ring-opening and the formation of degradation products. The presence of the electron-withdrawing bromine atom and the fused pyridine ring will influence the rate and mechanism of this process.
Q2: I am observing decomposition of my compound during an acidic workup. What are the likely causes?
A2: Decomposition during acidic workup is a common issue with acid-sensitive compounds. The primary causes are likely:
-
Strong Acidic Conditions: The use of strong acids (e.g., concentrated HCl, H2SO4) can accelerate the degradation of the oxazole ring.
-
Elevated Temperatures: Heating the compound in an acidic solution can provide the necessary activation energy for decomposition pathways.
-
Prolonged Exposure: The longer the compound is in contact with the acidic medium, the greater the extent of potential degradation.
Q3: What are the potential degradation products of this compound under acidic conditions?
A3: Based on the known reactivity of oxazoles, the most probable degradation pathway involves the hydrolysis of the oxazole ring to form an amino alcohol derivative of the pyridine core. The initial protonation of the oxazole nitrogen would be followed by nucleophilic attack of water.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving stability issues with this compound in your experiments.
Issue 1: Low Yield or No Product Recovery After Acidic Treatment
-
Symptom: Significant loss of material after steps involving acidic reagents or workup.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure the starting material is pure, as impurities can sometimes catalyze degradation.
-
Optimize Reaction/Workup Conditions:
-
Acid Strength: If possible, use a milder acid (e.g., acetic acid, citric acid) or a buffered solution.
-
Temperature Control: Perform acidic steps at low temperatures (e.g., 0 °C or below).
-
Minimize Exposure Time: Reduce the duration of contact with the acidic medium as much as possible.
-
-
Alternative Workup Procedures: Consider a non-acidic workup if your experimental design allows. This could involve direct extraction with an organic solvent, followed by purification.
-
Issue 2: Formation of Unidentified Side Products
-
Symptom: Appearance of new spots on TLC or unexpected peaks in LC-MS analysis after exposure to acidic conditions.
-
Troubleshooting Steps:
-
Characterize Byproducts: Attempt to isolate and characterize the major side products using techniques like NMR and mass spectrometry to confirm the degradation pathway.
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction at different time points to understand when the side products are forming. This can help in optimizing the reaction time to maximize the yield of the desired product while minimizing degradation.
-
Protective Group Strategy: If the acidic conditions are essential for a subsequent reaction step, consider if a protective group strategy for the oxazole moiety is feasible, although this would add synthetic steps.
-
Experimental Protocols
The following is a general protocol to assess the stability of this compound under various acidic conditions.
Protocol: Acid Stability Assessment
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile, THF) at a known concentration (e.g., 1 mg/mL).
-
Incubation with Acidic Solutions:
-
In separate vials, add a known volume of the stock solution to different acidic solutions (e.g., 1M HCl, 0.1M HCl, 1M acetic acid).
-
Include a control vial with a neutral solvent (e.g., water or buffer at pH 7).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0h, 1h, 4h, 24h), take an aliquot from each vial.
-
Quench the aliquot with a base (e.g., saturated NaHCO3 solution).
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
-
Analysis:
-
Analyze the extracted samples by TLC and LC-MS to determine the percentage of the remaining starting material and identify any degradation products.
-
Data Presentation
Use the following table to systematically record your findings from the acid stability assessment protocol.
Table 1: Stability of this compound under Various Acidic Conditions
| Acidic Condition | Temperature (°C) | Time (h) | % Remaining Starting Material (by LC-MS) | Major Degradation Products (m/z) |
| 1M HCl | 25 | 1 | ||
| 1M HCl | 25 | 4 | ||
| 1M HCl | 50 | 1 | ||
| 0.1M HCl | 25 | 24 | ||
| 1M Acetic Acid | 25 | 24 | ||
| Control (pH 7) | 25 | 24 |
Visualizations
The following diagrams illustrate a general workflow for troubleshooting stability issues and a hypothetical degradation pathway.
Caption: Troubleshooting workflow for stability issues.
Caption: Hypothetical acid-catalyzed degradation pathway.
Validation & Comparative
Navigating the Spectroscopic Landscape of Substituted Oxazolopyridines: A Comparative Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characteristics of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this endeavor, providing detailed information about the molecular structure of a compound. This guide focuses on the NMR spectral features of 7-Bromo-2-methyloxazolo[4,5-c]pyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public experimental NMR data for this specific molecule, this guide will provide a comparative analysis using a structurally related compound, 5-Ethyl-2-methyl pyridine, to illustrate the principles of NMR data interpretation for this class of compounds.
Comparative NMR Data Analysis
Table 1: ¹H NMR Spectral Data of 5-Ethyl-2-methyl pyridine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 8.32 | d | 1H | 2.1 | H-6 |
| 7.38 | dd | 1H | 7.9, 2.1 | H-4 |
| 7.05 | d | 1H | 7.9 | H-3 |
| 2.58 | q | 2H | 7.6 | -CH₂-CH₃ |
| 2.50 | s | 3H | - | 2-CH₃ |
| 1.21 | t | 3H | 7.6 | -CH₂-CH₃ |
Data obtained from a 400 MHz spectrum in CDCl₃.[1]
Table 2: ¹³C NMR Spectral Data of 5-Ethyl-2-methyl pyridine
| Chemical Shift (δ) ppm | Assignment |
| 155.6 | C-2 |
| 148.7 | C-6 |
| 136.3 | C-4 |
| 136.0 | C-5 |
| 123.0 | C-3 |
| 25.8 | -CH₂-CH₃ |
| 24.0 | 2-CH₃ |
| 15.6 | -CH₂-CH₃ |
Data obtained from a 100 MHz spectrum in CDCl₃.[1]
Experimental Protocols
The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra, applicable to the characterization of heterocyclic compounds like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Methanol-d₄ (CD₃OD)). The choice of solvent depends on the solubility of the compound and the desired chemical shift reference.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR and is often included in commercially available deuterated solvents.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.
NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: Typically 16 to 64 scans are sufficient, depending on the sample concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans is generally adequate.
-
Acquisition Time (aq): Typically 2-4 seconds.
-
Spectral Width (sw): A spectral width of approximately 12-16 ppm is usually sufficient for most organic compounds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to single lines for each unique carbon atom.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): A delay of 2 seconds is a good starting point.
-
Acquisition Time (aq): Approximately 1-2 seconds.
-
Spectral Width (sw): A spectral width of about 200-240 ppm is standard for most organic molecules.
-
Structure and Spectral Correlation
The following diagram illustrates the chemical structure of the target compound, this compound, and its conceptual relationship to its expected NMR spectral data.
References
Reactivity Showdown: 7-Bromo- vs. 7-Chloro-oxazolo[4,5-b]pyridines in Cross-Coupling Reactions
For researchers and drug development professionals, the selection of starting materials is a critical decision that can significantly influence the efficiency and success of a synthetic route. The oxazolo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, and its functionalization often relies on palladium-catalyzed cross-coupling reactions. When faced with the choice between a 7-bromo and a 7-chloro substituent on this heterocyclic system, understanding their relative reactivity is paramount. This guide provides a comparative analysis of the reactivity of 7-bromo- and 7-chloro-oxazolo[4,5-b]pyridines in key cross-coupling reactions, supported by generalized experimental data and protocols.
While direct, head-to-head quantitative comparisons for 7-halo-oxazolo[4,5-b]pyridines are not extensively documented in publicly available literature, the relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic chemistry. The generally accepted order of reactivity is I > Br > Cl, a trend primarily governed by the carbon-halogen bond strength. The weaker carbon-bromine bond in 7-bromo-oxazolo[4,5-b]pyridine facilitates a more rapid oxidative addition step—the rate-determining step in many cross-coupling catalytic cycles—compared to the stronger carbon-chlorine bond in the 7-chloro analogue.[1][2] This inherent difference in reactivity often necessitates more forcing conditions or the use of more sophisticated and electron-rich ligands to achieve comparable yields with the less reactive chloro-substituted starting material.[1][3]
Comparative Reactivity and Reaction Conditions
The following table summarizes the anticipated differences in reactivity and the typical adjustments in reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 7-bromo- and 7-chloro-oxazolo[4,5-b]pyridines.
| Feature | 7-Bromo-oxazolo[4,5-b]pyridine | 7-Chloro-oxazolo[4,5-b]pyridine |
| General Reactivity | Higher | Lower |
| Typical Catalyst Loading | Lower | Higher |
| Ligand Requirements | Standard phosphine ligands (e.g., PPh₃, Pd(dppf)Cl₂) often suffice. | Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required.[3] |
| Reaction Temperature | Milder (often room temperature to 80 °C). | Higher temperatures (typically >100 °C) are often necessary. |
| Reaction Time | Generally shorter. | Typically longer. |
| Potential Side Reactions | Lower propensity for hydrodehalogenation. | Higher risk of hydrodehalogenation and other side reactions at elevated temperatures. |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. Note that optimization is often necessary for specific substrates.
Suzuki-Miyaura Coupling: A Generalized Protocol
This reaction forms a carbon-carbon bond between the oxazolopyridine and a boronic acid or ester.
Reagents and Conditions:
-
Substrates: 7-Halo-oxazolo[4,5-b]pyridine (1.0 equiv.), Arylboronic acid (1.2-1.5 equiv.)
-
Catalyst: Pd(PPh₃)₄ (for bromo, ~2-5 mol%) or Pd₂(dba)₃ with a specialized ligand like XPhos (for chloro, ~2-5 mol% Pd)
-
Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv.)
-
Solvent: Dioxane/water, Toluene, or DMF
-
Temperature: 80-110 °C
Procedure:
-
To a degassed mixture of the 7-halo-oxazolo[4,5-b]pyridine, arylboronic acid, and base in the chosen solvent, add the palladium catalyst (and ligand if separate).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: A Generalized Protocol
This reaction forms a carbon-nitrogen bond between the oxazolopyridine and an amine.
Reagents and Conditions:
-
Substrates: 7-Halo-oxazolo[4,5-b]pyridine (1.0 equiv.), Amine (1.1-1.5 equiv.)
-
Catalyst: Pd₂(dba)₃ or Pd(OAc)₂ (~1-4 mol%)
-
Ligand: A bulky, electron-rich phosphine ligand such as Xantphos, RuPhos, or BrettPhos (~2-8 mol%) is generally recommended, especially for the chloro-substrate.[3][4]
-
Base: NaOt-Bu, K₂CO₃, or Cs₂CO₃ (1.5-2.5 equiv.)
-
Solvent: Toluene, Dioxane, or THF
-
Temperature: 90-120 °C
Procedure:
-
In a glovebox or under an inert atmosphere, combine the 7-halo-oxazolo[4,5-b]pyridine, amine, base, palladium precursor, and ligand in a dry solvent.
-
Seal the reaction vessel and heat to the required temperature with stirring for the specified time.
-
After cooling, quench the reaction with water and extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Sonogashira Coupling: A Generalized Protocol
This reaction couples the oxazolopyridine with a terminal alkyne to form an alkynyl-substituted product.
Reagents and Conditions:
-
Substrates: 7-Halo-oxazolo[4,5-b]pyridine (1.0 equiv.), Terminal alkyne (1.2-2.0 equiv.)
-
Catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (~2-5 mol%)
-
Co-catalyst: CuI (~5-10 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (often used as the solvent or co-solvent)
-
Solvent: THF, DMF, or neat amine
-
Temperature: Room temperature to 60 °C
Procedure:
-
Dissolve the 7-halo-oxazolo[4,5-b]pyridine and the terminal alkyne in the chosen solvent.
-
Add the palladium catalyst and copper(I) iodide, followed by the amine base.
-
Stir the reaction mixture at the appropriate temperature under an inert atmosphere until completion.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Experimental Workflow and Mechanistic Considerations
The choice between 7-bromo- and 7-chloro-oxazolo[4,5-b]pyridine significantly impacts the initial oxidative addition step of the catalytic cycle. The following diagram illustrates a generalized workflow for a Suzuki-Miyaura coupling, a representative cross-coupling reaction.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
References
Navigating the Bioactivity of Oxazolopyridine Scaffolds: A Comparative Guide for Researchers
Despite the synthetic availability of 7-Bromo-2-methyloxazolo[4,5-c]pyridine as a potential building block for novel therapeutics, a comprehensive review of publicly available scientific literature reveals a notable absence of biological activity data for its derivatives.[1][2] This guide, therefore, pivots to a comparative analysis of structurally related oxazolopyridine isomers and other fused pyridine heterocyclic systems that have been evaluated for their therapeutic potential. This information is intended to provide researchers, scientists, and drug development professionals with a valuable reference for designing future studies and exploring the therapeutic promise of this class of compounds.
The oxazolopyridine core, a privileged scaffold in medicinal chemistry, is a key component in a variety of biologically active molecules. Its structural similarity to endogenous purines allows for interaction with a wide range of biological targets. This guide will focus on the anticancer and antimicrobial activities of derivatives of oxazolo[4,5-b]pyridine, isoxazolo[5,4-b]pyridine, and other related fused pyridine systems, presenting key experimental data and methodologies to inform future research endeavors.
Comparative Analysis of Anticancer Activity
Derivatives of various fused pyridine heterocyclic systems have demonstrated promising cytotoxic effects against a range of cancer cell lines. The following table summarizes the in vitro anticancer activity of selected compounds, providing a basis for structure-activity relationship (SAR) studies.
Table 1: In Vitro Anticancer Activity of Fused Pyridine Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrazolo[1][3][4]triazolopyrimidine | Compound 1 | HCC1937 (Breast) | 7 | - | - |
| HeLa (Cervical) | 11 | - | - | ||
| Pyrazole | Compound 5 | HepG2 (Liver) | 13.14 | Roscovitine | 0.99 |
| MCF-7 (Breast) | 8.03 | ||||
| Compound 6 | HepG2 (Liver) | - | Roscovitine | 0.99 | |
| MCF-7 (Breast) | - | ||||
| Compound 11 | HepG2 (Liver) | - | Roscovitine | 0.99 | |
| MCF-7 (Breast) | - | ||||
| Pyrazoline | Compound 3b | A549 (Lung) | 12.47 ± 1.08 | - | - |
| HT1080 (Fibrosarcoma) | 11.40 ± 0.66 | ||||
| Compound 3d | A549 (Lung) | 14.46 ± 2.76 | - | - | |
| HT1080 (Fibrosarcoma) | 23.74 ± 13.30 | ||||
| Imidazo[4,5-c]pyridine | Compound 8 | MCF-7 (Breast) | 0.082 | - | - |
| Thiazolo[5,4-b]pyridine | Compound 6r | HMC1.2 (Leukemia) | 1.15 | Imatinib | 27.10 |
| GIST-T1 (Gastrointestinal) | - | Sunitinib | 2.53 |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. A lower IC50 value indicates higher potency. Data is compiled from multiple sources.[5][6][7][8][9]
Comparative Analysis of Antimicrobial Activity
The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. Derivatives of oxazolo[4,5-b]pyridine and isoxazolo[5,4-b]pyridine have shown encouraging activity against various bacterial strains.
Table 2: In Vitro Antimicrobial Activity of Oxazolopyridine and Isoxazolopyridine Derivatives
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 2-(substituted)oxazolo[4,5-b]pyridine | P6 (2-(4-trifluoromethylphenyl)oxazolo[4,5-b]pyridine) | E. faecalis isolate | 16 | Ampicillin | >16 |
| E. coli isolate | 16 | Ampicillin | >16 | ||
| P. aeruginosa | 16 | Gentamicin | 16 | ||
| P7 (2-(4-trifluoromethoxyphenyl)oxazolo[4,5-b]pyridine) | E. faecalis isolate | 8 | Ampicillin | >16 | |
| E. coli isolate | 16 | Ampicillin | >16 | ||
| Sulfonamide isoxazolo[5,4-b]pyridine | Compound 2 (N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide) | P. aeruginosa (ATCC 27853) | 125, 250, 500 | - | - |
| E. coli (ATCC 25922) | 125, 250, 500 | - | - | ||
| Compound 5 (N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide) | P. aeruginosa (ATCC 27853) | 125, 250, 500 | - | - | |
| E. coli (ATCC 25922) | 125, 250, 500 | - | - |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Data is compiled from multiple sources.[3][10]
Experimental Protocols
Determination of Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized with a solubilizing agent (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting a dose-response curve.
Determination of Antimicrobial Activity (Broth Microdilution Method)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[11]
Visualizing the Path Forward: Signaling Pathways and Experimental Workflows
To further aid in the conceptualization of research strategies, the following diagrams illustrate a potential signaling pathway targeted by kinase inhibitors and a typical workflow for screening novel compounds.
Caption: A simplified MAPK/ERK signaling pathway often targeted by kinase inhibitors.
Caption: A general workflow for the discovery and development of new therapeutic agents.
References
- 1. This compound [myskinrecipes.com]
- 2. chemscene.com [chemscene.com]
- 3. Molecular modeling, density functional theory, ADME prediction and antimicrobial activity studies of 2-(substituted)oxazolo[4,5-b]pyridine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazoline analogs as potential anticancer agents and their apoptosis, molecular docking, MD simulation, DNA binding and antioxidant studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Structural and Functional Comparison of Oxazolo[4,5-c]pyridine and Imidazo[4,5-c]pyridine Scaffolds for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic design of novel therapeutic agents often involves the exploration of heterocyclic scaffolds that can serve as effective pharmacophores. Among these, fused pyridine systems have garnered significant attention due to their structural resemblance to endogenous purines, allowing them to interact with a wide array of biological targets. This guide provides a detailed structural and functional comparison of two such scaffolds: oxazolo[4,5-c]pyridine and imidazo[4,5-c]pyridine. This objective analysis is supported by available experimental data to inform the selection and design of these heterocycles in drug development programs.
Structural Overview
The core structures of oxazolo[4,5-c]pyridine and imidazo[4,5-c]pyridine are bicyclic systems where an oxazole or imidazole ring, respectively, is fused to a pyridine ring. Both are considered bioisosteres of purine, which is a key factor in their diverse biological activities. The primary structural difference lies in the five-membered heterocyclic ring: the oxazole ring contains an oxygen atom, while the imidazole ring contains a nitrogen atom at the corresponding position. This seemingly subtle change significantly impacts the electronic distribution, hydrogen bonding capacity, and overall physicochemical properties of the molecules, which in turn influences their biological activity and metabolic stability.
dot graph { layout=neato; node [shape=plaintext]; A [label="Oxazolo[4,5-c]pyridine", pos="0,1.5!"]; B [label="Imidazo[4,5-c]pyridine", pos="4,1.5!"]; C [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=14666223&t=l", label="", pos="0,0!"]; D [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=9227&t=l", label="", pos="4,0!"]; A -- C [style=invis]; B -- D [style=invis]; } . Caption: Core structures of Oxazolo[4,5-c]pyridine and Imidazo[4,5-c]pyridine.
The nitrogen atom in the imidazole ring of imidazo[4,5-c]pyridine can act as both a hydrogen bond donor and acceptor, a property not shared by the oxygen atom in the oxazole ring of oxazolo[4,5-c]pyridine, which can only function as a hydrogen bond acceptor. This difference in hydrogen bonding potential can lead to distinct binding interactions with biological targets.
| Property | Oxazolo[4,5-c]pyridine | Imidazo[4,5-c]pyridine |
| Molecular Formula | C6H4N2O | C6H5N3 |
| Molecular Weight | 120.11 g/mol | 119.12 g/mol |
| Hydrogen Bond Acceptors | 2 | 2 |
| Hydrogen Bond Donors | 0 | 1 |
| LogP (calculated) | 1.1 | 0.8 |
Biological Activity: A Comparative Overview
Derivatives of both oxazolo[4,5-c]pyridine and imidazo[4,5-c]pyridine have been investigated for a range of therapeutic applications, with a notable emphasis on oncology and infectious diseases. While direct comparative studies of identically substituted derivatives are limited, the existing data provides valuable insights into the potential of each scaffold.
Anticancer Activity
The imidazo[4,5-c]pyridine scaffold has been more extensively explored for its anticancer properties. Several derivatives have demonstrated potent inhibitory activity against various kinases and other cancer-related targets. For instance, certain imidazo[4,5-c]pyridines have shown significant inhibitory activity against PARP, a key enzyme in DNA repair, with IC50 values in the nanomolar range.
| Compound Class | Target | IC50 (nM) | Reference |
| Imidazo[4,5-c]pyridine derivative | PARP | 8.6 | [Zhu et al. (as cited in)] |
| Imidazo[4,5-c]pyridin-2-one derivative | Src Kinase | 190 | |
| Imidazo[4,5-c]pyridin-2-one derivative | Fyn Kinase | 240 |
Information on the anticancer activity of oxazolo[4,5-c]pyridine derivatives is less prevalent in the literature. However, the broader class of oxazolopyridines has been investigated as anticancer agents, suggesting potential for this scaffold as well.
Antimicrobial Activity
Both scaffolds have been incorporated into molecules with antimicrobial properties. Derivatives of imidazo[4,5-c]pyridine have shown promising activity against a range of bacterial and fungal pathogens.
| Compound Class | Organism | MIC (µg/mL) | Reference |
| 2-(substituted-phenyl)imidazo[4,5-c]pyridine | S. aureus | 4-8 | |
| 2-(substituted-phenyl)imidazo[4,5-c]pyridine | E. faecalis | 4-8 | |
| 2-(substituted-phenyl)imidazo[4,5-c]pyridine | C. albicans | 4-8 | |
| 2-(substituted-phenyl)imidazo[4,5-c]pyridine | C. parapsilosis | 4-8 |
While specific MIC values for oxazolo[4,5-c]pyridine derivatives were not found in the reviewed literature, the oxazolopyridine class of compounds has been explored for antimicrobial applications.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative protocols for the synthesis of derivatives of both scaffolds.
Synthesis of Imidazo[4,5-c]pyridine Derivatives
Protocol: Synthesis of 4-amino-3-(4-chlorophenyl)-1-phenyl-1H-imidazo[4,5-c]pyridin-2(3H)-one
-
Step 1: Urea Formation: A solution of 3-amino-4-(phenylamino)pyridin-2(1H)-one (1 mmol) and 4-chlorophenyl isocyanate (1.2 mmol) in dimethylformamide (DMF, 5 mL) is stirred at 80°C for 2 hours.
-
Step 2: Isolation of Intermediate: The reaction mixture is cooled to room temperature, and water is added. The resulting precipitate is collected by filtration, washed with water and diethyl ether to yield 1-(4-chlorophenyl)-3-(2-oxo-1-phenyl-1,2-dihydropyridin-4-yl)urea.
-
Step 3: Cyclization: The intermediate from Step 2 (1 mmol) is added to polyphosphoric acid (PPA, 5 mL) and heated to 150°C for 4 hours.
-
Step 4: Product Isolation: The reaction mixture is cooled to room temperature and poured into ice-water. The solution is neutralized with a sodium hydroxide solution. The resulting precipitate is collected by filtration and washed with water to afford the final product.
Synthesis of Oxazolo[4,5-c]pyridine Derivatives
A general method for the synthesis of oxazolo[4,5-c]pyridines involves the condensation of a 4-aminopyridin-3-ol with a carboxylic acid or its derivative.
Protocol: General Synthesis of 2-Substituted Oxazolo[4,5-c]pyridines
-
Reaction Setup: A mixture of 4-aminopyridin-3-ol (1 equivalent) and a selected carboxylic acid (1-1.2 equivalents) is heated in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent.
-
Reaction Conditions: The reaction temperature and time are dependent on the specific substrates used and can range from 100 to 200°C for several hours.
-
Work-up and Purification: After completion of the reaction, the mixture is cooled and neutralized with a base (e.g., sodium bicarbonate solution). The product is then extracted with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.
Conclusion
Both oxazolo[4,5-c]pyridine and imidazo[4,5-c]pyridine scaffolds represent valuable starting points for the design of novel therapeutic agents. The imidazo[4,5-c]pyridine core, with its additional hydrogen bond donor capability, has been more extensively studied, particularly in the context of anticancer drug discovery, yielding compounds with potent, well-characterized activities. The oxazolo[4,5-c]pyridine scaffold, while less explored, presents an intriguing alternative for bioisosteric replacement strategies, potentially offering advantages in terms of metabolic stability or altered target engagement.
The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired physicochemical and pharmacological properties of the final drug candidate. Further direct comparative studies of analogously substituted derivatives are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these promising heterocyclic systems.
A Comparative Guide to Alternatives for 7-Bromo-2-methyloxazolo[4,5-c]pyridine in Chemical Synthesis
For researchers and professionals in drug development and synthetic chemistry, the strategic selection of building blocks is paramount to the success of a synthetic campaign. 7-Bromo-2-methyloxazolo[4,5-c]pyridine serves as a valuable scaffold, particularly for the introduction of molecular diversity via cross-coupling reactions. However, its reactivity profile, cost, and availability may necessitate the consideration of alternatives. This guide provides an objective comparison of direct and functional alternatives to this compound, supported by experimental data and established principles of chemical reactivity.
Direct Alternatives: Modifying the Leaving Group
The most direct alternatives to this compound involve replacing the bromine atom with other halogens or pseudo-halogens. This choice significantly impacts the substrate's reactivity in common synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.
Comparative Reactivity in Cross-Coupling Reactions
The reactivity of a 7-substituted-2-methyloxazolo[4,5-c]pyridine in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-leaving group bond. The generally accepted order of reactivity is I > OTf (triflate) > Br > Cl.[1][2] This trend is a crucial consideration when designing a synthetic route, as the choice of leaving group will dictate the required reaction conditions.
| Leaving Group | Relative Reactivity | Typical Reaction Conditions for Suzuki-Miyaura Coupling | Advantages | Disadvantages |
| -Br (Bromo) | High | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80-100 °C[3] | Good balance of reactivity and stability; widely available. | Can require elevated temperatures; may be less reactive than iodo or triflate analogs. |
| -Cl (Chloro) | Moderate | Requires highly active catalysts (e.g., with bulky, electron-rich phosphine ligands like SPhos or XPhos), stronger bases (e.g., K₃PO₄), and often higher temperatures.[2][4][5] | More cost-effective and often more stable starting materials. | Less reactive, requiring more specialized and forceful reaction conditions.[1][5] |
| -OTf (Triflate) | Very High | Pd(OAc)₂, PPh₃, K₂CO₃, Toluene/H₂O, 100 °C. Often reacts under milder conditions than the corresponding bromide.[6] | Excellent leaving group, often leading to higher yields and faster reactions under milder conditions. | Can be more expensive and less stable than halo-derivatives; preparation requires an additional step from the corresponding hydroxy compound. |
Functional Alternatives: Isomeric and Bioisosteric Scaffolds
For applications in drug discovery and medicinal chemistry, altering the core heterocyclic scaffold can lead to significant changes in biological activity, selectivity, and pharmacokinetic properties. Isomers and bioisosteres of the oxazolo[4,5-c]pyridine core represent a rich source of alternative building blocks.
Isomeric Scaffolds
Varying the arrangement of the nitrogen and oxygen atoms within the fused ring system provides access to isomeric scaffolds. These isomers can present different vectors for substitution and may adopt distinct conformations when binding to biological targets. For instance, replacing an oxazolo[5,4-d]pyrimidine with an oxazolo[4,5-c]pyridine moiety has been shown to enhance JAK1 inhibitory activity.[7]
Bioisosteric Scaffolds
Bioisosteres are chemical substituents or groups with similar physical or chemical properties which produce broadly similar biological properties to another chemical compound. In the context of the oxazolo[4,5-c]pyridine scaffold, replacing the oxazole ring with other five-membered heterocycles is a common strategy.
| Alternative Scaffold | Core Structure Comparison | Key Features and Reported Biological Activities |
| Imidazo[4,5-c]pyridine | Oxygen in the oxazole ring is replaced by a nitrogen atom. | A very close structural analog to purines.[8] Derivatives have been identified as potent inhibitors of PARP, protein kinase B, and Src family kinases, with applications in oncology.[8][9][10] |
| Thiazolo[4,5-b]pyridine | Oxygen in the oxazole ring is replaced by a sulfur atom. | Considered a purine bioisostere.[11] Derivatives have shown anti-inflammatory, antioxidant, and antimicrobial activities.[11][12] |
| Pyrazolo[4,3-c]pyridine | The oxazole ring is replaced by a pyrazole ring. | This scaffold is utilized in the development of kinase inhibitors and compounds with antiproliferative activity.[13] |
| Isoxazolo[4,5-b]pyridine | The positions of the oxygen and nitrogen atoms in the five-membered ring are swapped relative to the oxazole. | Derivatives have shown antibacterial and anticancer activities.[14] |
Experimental Protocols
The following sections provide representative experimental protocols for the synthesis of precursors and for performing a Suzuki-Miyaura cross-coupling reaction, a common application for these scaffolds.
Synthesis of a 7-Chloro-2-methyloxazolo[4,5-c]pyridine Precursor
While a direct, optimized synthesis for 7-Chloro-2-methyloxazolo[4,5-c]pyridine is not widely reported, a general approach can be inferred from syntheses of analogous chloro-heterocycles.[15] The key step would be a Doebner-von Miller reaction or a similar cyclization to form the pyridine ring, followed by the formation of the oxazole ring.
Example Conceptual Synthesis:
-
Cyclization: Reacting 3-chloroaniline with crotonaldehyde in the presence of an oxidant (e.g., p-chloranil) under non-aqueous conditions to favor the formation of the 7-chloroquinoline (or pyridine) isomer.
-
Functionalization: Introduction of amino and hydroxyl groups at the appropriate positions of the pyridine ring through standard aromatic chemistry.
-
Oxazole Ring Formation: Cyclization of the resulting aminohydroxypyridine with a suitable reagent like acetic anhydride to form the 2-methyloxazolo ring.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.[3][16]
Materials:
-
7-Halo-2-methyloxazolo[4,5-c]pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine the 7-halo-2-methyloxazolo[4,5-c]pyridine, arylboronic acid, base, and palladium catalyst.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress using TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Visualizing Synthetic and Logical Relationships
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US5126456A - 7-chloroquinaldine synthesis - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
Comparative Analysis of Oxazolopyridine-Derived Kinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of kinase inhibitors based on the oxazolopyridine scaffold. It includes performance data from various studies, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to support further research and development in this promising area of medicinal chemistry.
The oxazolopyridine core is a privileged scaffold in the development of kinase inhibitors due to its structural resemblance to the purine core of ATP, allowing for competitive binding to the kinase ATP-binding site. Various isomers of the oxazolopyridine scaffold, such as oxazolo[5,4-d]pyrimidine, oxazolo[4,5-b]pyridine, and thiazolo[5,4-b]pyridine, have been explored for their potential to inhibit a range of kinases implicated in cancer and inflammatory diseases. This guide summarizes the inhibitory activities of several oxazolopyridine derivatives against key kinase targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Glycogen Synthase Kinase-3β (GSK-3β).
Data Presentation: Comparative Inhibitory Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various oxazolopyridine-derived compounds against their target kinases. It is important to note that direct comparison of absolute IC50 values should be approached with caution, as experimental conditions can vary between studies.
Table 1: Inhibitory Activity of Oxazolo[5,4-d]pyrimidine Derivatives against VEGFR2
| Compound ID | Structure | VEGFR2 IC50 (µM) | Cellular Assay (HUVEC) IC50 (µM) | Reference |
| Compound 5 | 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine | 0.33 | 0.29 | [1] |
| Compound 3b | 6-N-(4-methylbenzyl)oxazolo[5,4-d]pyrimidin-7(6H)-imine | Comparable to tivozanib | Not specified | [2] |
| Compound 3h | 6-N-(2,4-dimethoxybenzyl)oxazolo[5,4-d]pyrimidin-7(6H)-imine | Comparable to tivozanib | Not specified | [2] |
Table 2: Inhibitory Activity of Oxazolo[4,5-b]pyridine Derivatives against GSK-3β
| Compound ID | Structure | GSK-3β IC50 (µM) | Reference |
| Compound 7d | Piperazine-linked oxazolo[4,5-b]pyridine derivative | 0.34 | [3] |
| Compound 7e | Piperazine-linked oxazolo[4,5-b]pyridine derivative | 0.39 | [3] |
| Compound 7g | Piperazine-linked oxazolo[4,5-b]pyridine derivative | 0.47 | [3] |
| Compound 7c | Piperazine-linked oxazolo[4,5-b]pyridine derivative | 0.53 | [3] |
| Compound 4g | Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazole | 0.19 | [4] |
Table 3: Inhibitory Activity of Thiazolo[5,4-b]pyridine Derivatives against PI3K and c-KIT
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 19a | PI3Kα | 3.6 | [5] |
| Compound 6r | c-KIT (V560G/D816V mutant) | 4770 | [6][7] |
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by the discussed oxazolopyridine-derived kinase inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 7-Bromo-2-methyloxazolo[4,5-c]pyridine: A Guide for Laboratory Professionals
For Immediate Release: This document provides essential safety and logistical guidance for the proper disposal of 7-Bromo-2-methyloxazolo[4,5-c]pyridine, a heterocyclic compound utilized in pharmaceutical research and development. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on the hazardous properties of its functional groups—a brominated aromatic ring, an oxazole ring, and a pyridine ring—and established best practices for laboratory chemical waste management. All personnel handling this compound should operate under the assumption that it is toxic, an irritant, and potentially harmful to the environment.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Due to its chemical structure as a halogenated pyridine derivative, this compound should be handled as a hazardous substance.[1][2][3] Stringent safety precautions are mandatory to prevent skin contact, eye exposure, and inhalation.[1]
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields or a face shield.[4][5] | Protects eyes from potential splashes of the chemical or its solutions.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, butyl rubber).[4][5] | Prevents direct skin contact with the chemical.[6] |
| Body Protection | A flame-retardant laboratory coat should be worn at all times.[4][5] | Protects skin and personal clothing from contamination.[6] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[4][5] | Minimizes inhalation of any potential dust, vapors, or aerosols.[6] |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[4][5] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[2][4]
-
Waste Segregation:
-
Waste Collection:
-
Collect all waste containing this compound, including residual amounts, contaminated lab supplies (e.g., pipette tips, weighing boats, gloves), and cleaning materials, in the designated "Halogenated Organic Waste" container.[6][7]
-
The waste container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, leak-proof lid.[2] Keep the container closed except when adding waste.[5][7]
-
-
Labeling:
-
The waste container must be clearly and accurately labeled with the words "Hazardous Waste".[2][7]
-
The label must also include the full chemical name: "this compound" and list all constituents and their approximate percentages if it is a mixture.[2][4]
-
Include the appropriate hazard pictograms (e.g., toxic, irritant).[4]
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[4][5]
-
This area should be in a cool, dry, well-ventilated location, away from direct sunlight, heat, and ignition sources.[7][8]
-
Ensure the container is within secondary containment to prevent spills.[4]
-
-
Final Disposal:
-
Once the container is full (not exceeding 90% capacity), contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[4][6]
-
Follow all institutional and local regulations for hazardous waste disposal.[6]
-
III. Spill Management Protocol
In the event of a spill, immediate action is required to mitigate risks.
-
Evacuate and Ventilate:
-
Evacuate all non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.[4]
-
-
Containment:
-
Cleanup:
-
Decontamination:
-
Reporting:
IV. Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper handling and disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. benchchem.com [benchchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
